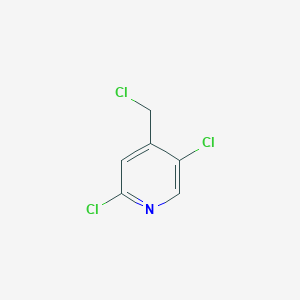

2,5-Dichloro-4-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQJOEQCIPJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286556 | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-50-5 | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine Chemistry Research

Halogenated pyridines are a cornerstone of modern synthetic organic chemistry, serving as versatile precursors for a multitude of more complex molecules. The introduction of halogen atoms onto the pyridine (B92270) ring significantly influences its electronic properties and provides reactive handles for further chemical transformations. Research in this area is broadly focused on developing selective and efficient methods for the synthesis of specific halopyridine isomers, as the position of the halogen atom dictates the subsequent reactivity and the final structure of the target molecule.

The synthesis of halogenated pyridines can be challenging due to the inherent electronic nature of the pyridine ring, which can be deactivated towards certain substitution reactions. nih.gov Consequently, a significant body of research is dedicated to overcoming these synthetic hurdles. This includes the development of novel catalytic systems, the use of directing groups to control regioselectivity, and the exploration of alternative reaction pathways.

2,5-Dichloro-4-(chloromethyl)pyridine (B6261910) is a prime example of a multi-functionalized pyridine derivative, featuring two chlorine atoms on the pyridine ring and a chloromethyl group at the 4-position. This specific arrangement of substituents makes it a valuable and highly reactive building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139221-41-1 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | 245.3°C at 760 mmHg (predicted) |

| Melting Point | 72 - 74°C |

| Density | 1.364 g/cm³ (predicted) |

| Flash Point | 102.2°C (predicted) |

Note: Some physical properties are predicted based on computational models.

Significance As a Synthetic Intermediate in Organic Synthesis

The primary significance of 2,5-Dichloro-4-(chloromethyl)pyridine (B6261910) lies in its role as a key intermediate in the synthesis of a variety of target molecules, most notably in the agrochemical sector. The presence of multiple reactive sites—the two chlorine atoms on the pyridine (B92270) ring and the chlorine atom in the chloromethyl group—allows for a stepwise and controlled introduction of different functionalities.

The chloromethyl group is particularly reactive and serves as a key electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various side chains, which is a crucial step in the synthesis of many bioactive compounds. For instance, this compound is a known intermediate in the preparation of certain neonicotinoid insecticides. google.com The synthesis of these insecticides often involves the reaction of the chloromethyl group with a suitable nucleophile to build the core structure of the final product.

The chlorine atoms on the pyridine ring can also be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This further enhances the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives.

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | Functionalized side-chain derivatives |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted pyridines |

Overview of Research Trajectories for Similar Pyridine Scaffolds

Established Synthetic Routes to Halogenated Pyridine Derivatives

The foundational methods for synthesizing chlorinated pyridines often involve either direct chlorination of a pyridine precursor or a more controlled, stepwise approach in either the liquid or vapor phase. The use of methylpyridine derivatives as starting materials is also a common and crucial strategy.

Direct Chlorination Strategies from Pyridine Precursors

Direct chlorination of pyridine or its simple derivatives can be a challenging process due to the deactivated nature of the pyridine ring towards electrophilic substitution. However, under forcing conditions, chlorination can occur. These reactions often lead to a mixture of polychlorinated products, and achieving high selectivity for a specific isomer like this compound can be difficult. The reaction conditions, such as temperature and the presence of a catalyst, play a critical role in the product distribution.

Stepwise Liquid-Phase and Vapor-Phase Chlorination Techniques

To achieve greater control and selectivity, stepwise chlorination methods are frequently employed. These can be carried out in either the liquid or vapor phase.

Liquid-Phase Chlorination: This technique often involves the reaction of a pyridine derivative with a chlorinating agent in a suitable solvent. For instance, the chlorination of a substituted pyridine can be carried out using elemental chlorine in an inert solvent. The temperature is a crucial parameter to control the extent of chlorination. A disadvantage of this method can be the formation of by-products due to multiple chlorination events, which may necessitate complex purification procedures. rsc.org

Vapor-Phase Chlorination: High-temperature vapor-phase chlorination is another established method. semanticscholar.org In this process, the pyridine precursor and chlorine gas are passed through a heated reactor. This method can offer different selectivity compared to liquid-phase reactions and is often used in industrial-scale production. The reaction temperature, residence time, and the molar ratio of reactants are key variables that influence the yield and selectivity of the desired chlorinated pyridine. semanticscholar.org For example, vapor-phase chlorination of picolines in the presence of steam can influence the selectivity of side-chain versus ring chlorination.

A multi-step process for producing chlorinated pyridines may involve the initial chlorination of a starting material like 3-methylpyridine (B133936) to form intermediates such as 2-chloro-5-methylpyridine, which can then undergo further chlorination. agropages.com

Preparation via Methylpyridine Derivatives

A common and effective strategy for the synthesis of this compound involves starting with a 4-methylpyridine (B42270) derivative. This approach allows for the sequential chlorination of both the pyridine ring and the methyl group.

One plausible pathway begins with the chlorination of the pyridine ring of 4-methylpyridine (4-picoline). This would likely yield a mixture of chlorinated isomers, from which 2,5-dichloro-4-methylpyridine (B1322306) would be a key intermediate. The subsequent step would involve the selective chlorination of the methyl group to the chloromethyl group. This side-chain chlorination is typically a free-radical process and can be initiated by UV light or a radical initiator.

Alternatively, the synthesis can commence with the side-chain chlorination of 4-methylpyridine to produce 4-(chloromethyl)pyridine (B78701). This intermediate can then be subjected to ring chlorination to introduce the two chlorine atoms at the 2- and 5-positions. A multi-step synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-methylpyridine involves oxidation to 4-picolinic acid, followed by esterification, reduction to 4-pyridinemethanol, and finally chlorination with thionyl chloride. google.com

Advanced Synthetic Approaches and Innovations

To overcome the limitations of traditional methods, such as harsh reaction conditions and lack of selectivity, advanced synthetic strategies have been developed. These include the use of specific catalysts and photochemical initiation to drive the chlorination reactions more efficiently and selectively.

Catalytic Chlorination Methodologies (e.g., Antimony Trichloride (B1173362), WCl6, FeCl3)

Various metal chlorides have been investigated as catalysts to improve the efficiency and selectivity of chlorination reactions of pyridine and its derivatives.

Antimony Trichloride (SbCl₃): Antimony trichloride has been used as a catalyst in the chlorination of various aromatic compounds. While specific examples for the synthesis of this compound are not readily available, its known catalytic activity in similar transformations suggests its potential applicability.

Tungsten Hexachloride (WCl₆): Tungsten hexachloride is a volatile, crystalline solid that can be used as a chlorination catalyst. google.comwikipedia.org It is an important starting reagent in the preparation of various tungsten compounds. wikipedia.org WCl₆ can be prepared by the direct chlorination of tungsten metal at high temperatures. wikipedia.org It is known to catalyze the chlorination of certain organic substrates, although its specific use in the synthesis of this compound is not extensively documented in readily available literature.

Ferric Chloride (FeCl₃): Ferric chloride is a widely used and cost-effective Lewis acid catalyst in various organic reactions, including chlorinations. nih.gov It can catalyze the chlorination of aromatic rings. For instance, FeCl₃ has been used in the chlorination of toluene (B28343) derivatives. researchgate.net More recently, visible light-induced FeCl₃-catalyzed chlorination of C-H bonds has been reported, offering a greener alternative for chlorination reactions. rsc.org A study describes a photo-induced FeCl₃-catalyzed denitrative chlorination of nitroarenes, which demonstrates the versatility of this catalytic system. rsc.org

The table below summarizes the catalysts and their potential application in the synthesis of chlorinated pyridines.

| Catalyst | Potential Application in Pyridine Chlorination |

| Antimony Trichloride (SbCl₃) | General chlorination catalyst for aromatic systems. |

| Tungsten Hexachloride (WCl₆) | Catalyst for chlorination of organic compounds. google.com |

| Ferric Chloride (FeCl₃) | Lewis acid catalyst for ring chlorination and potential for photo-induced C-H chlorination. rsc.orgnih.govresearchgate.netrsc.org |

Photochemical Initiation in Chlorination Reactions

Photochemical initiation provides a powerful tool for selective chlorination, particularly for the side-chain chlorination of alkyl-substituted aromatic compounds. wikipedia.org This method relies on the generation of chlorine radicals upon exposure to light, typically ultraviolet (UV) radiation. wikipedia.org These radicals can then selectively abstract a hydrogen atom from the benzylic position of an alkyl group, leading to side-chain chlorination.

In the context of synthesizing this compound, photochemical chlorination would be highly relevant for the conversion of 2,5-dichloro-4-methylpyridine to the final product. The reaction proceeds as a chain reaction, and the conditions can be optimized to favor mono-chlorination of the methyl group. wikipedia.org A recent patent describes a process for the photolytic chlorination of halogenated pyridines with molecular chlorine in the vapor phase in the presence of water under UV light irradiation. wipo.int

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical to maximize the yield of the desired mono-chlorinated product and to enhance selectivity, thereby minimizing the formation of by-products. Key parameters that are typically optimized in radical chlorination reactions include temperature, initiator concentration, and the molar ratio of reactants.

Table 1: General Optimization Parameters for Radical Chlorination

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to over-chlorination and by-product formation. | Maintain the lowest effective temperature to favor mono-chlorination. |

| Initiator Concentration | A higher concentration of the radical initiator increases the reaction rate. | Use a catalytic amount to sustain the chain reaction without causing excessively fast, uncontrolled reactions. |

| Reactant Ratio | Using an excess of the pyridine starting material can help to minimize polychlorination. | Adjust the molar ratio of 2,5-dichloro-4-methylpyridine to the chlorinating agent to favor the formation of the desired product. |

| Light Intensity (for UV initiation) | Controls the rate of radical formation. | Modulate intensity to achieve a steady, controlled reaction rate. |

Mechanistic Aspects of Synthesis

The synthesis of this compound via the chlorination of 2,5-dichloro-4-methylpyridine proceeds through a free-radical chain mechanism. libretexts.org This mechanism is characterized by three distinct stages: initiation, propagation, and termination. youtube.com

Radical Chlorination Mechanisms

The mechanism for the free-radical chlorination of the methyl group on the pyridine ring is a classic example of a chain reaction. masterorganicchemistry.com

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl-Cl bond) to generate two chlorine radicals (Cl•). This step requires an input of energy, typically in the form of UV light or heat. libretexts.orgyoutube.com

Cl₂ + energy (UV light/heat) → 2 Cl•

Propagation: This stage consists of two repeating steps that generate the product and regenerate a radical to continue the chain. libretexts.orgyoutube.com

A chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dichloro-4-methylpyridine, forming a resonance-stabilized benzylic-type radical and hydrogen chloride (HCl).

The resulting pyridyl-methyl radical then reacts with a molecule of Cl₂, abstracting a chlorine atom to form the final product, this compound, and a new chlorine radical which can continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. libretexts.org This can occur in several ways, such as the combination of two chlorine radicals, or a chlorine radical with a pyridyl-methyl radical.

Control of Regioselectivity and By-product Formation

A significant challenge in this synthesis is controlling regioselectivity and minimizing the formation of by-products. The primary by-products are the result of over-chlorination of the methyl group, leading to the formation of 2,5-dichloro-4-(dichloromethyl)pyridine and 2,5-dichloro-4-(trichloromethyl)pyridine. libretexts.org

The formation of these by-products occurs when the desired product, this compound, undergoes further radical chlorination.

Strategies to Control By-product Formation:

Control of Stoichiometry: Using a molar excess of the starting material (2,5-dichloro-4-methylpyridine) relative to the chlorinating agent can increase the probability that a chlorine radical will react with a starting material molecule rather than the mono-chlorinated product.

Low Reactant Concentration: Maintaining a low concentration of the chlorinating agent throughout the reaction can also help to limit polychlorination.

Reaction Time: Careful monitoring and stopping the reaction at the optimal time can prevent the accumulation of over-chlorinated products.

Scalability and Efficiency Considerations in Synthetic Protocol Development

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Table 2: Scalability and Efficiency Factors

| Factor | Consideration |

|---|---|

| Heat Management | Radical chlorination is an exothermic process. Efficient heat dissipation is crucial on a large scale to prevent runaway reactions and control selectivity. This requires appropriate reactor design and cooling systems. |

| Mass Transfer | In gas-liquid reactions (e.g., using chlorine gas), ensuring efficient mass transfer between the phases is vital for a consistent reaction rate. This involves effective stirring and gas dispersion. |

| Reactor Design | For large-scale production, continuous flow reactors can offer advantages over traditional batch reactors. asianpubs.org Flow chemistry allows for better control over reaction parameters like temperature and residence time, leading to improved safety and consistency. asianpubs.org |

| Safety | Handling chlorine gas, a toxic and corrosive substance, requires specialized equipment and stringent safety protocols. The potential for runaway reactions also needs to be mitigated through careful process control. |

Nucleophilic Substitution Reactions

The reactivity of this compound towards nucleophiles is dictated by three potential electrophilic sites: the carbon of the chloromethyl group and the C-2 and C-5 positions of the pyridine ring. The reaction outcomes are highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Substitution at the Chloromethyl Group

The chlorine atom in the 4-(chloromethyl) group is a benzylic-type halide, making it significantly more susceptible to nucleophilic substitution (typically via an SN2 mechanism) than the chlorine atoms attached directly to the aromatic pyridine ring. This enhanced reactivity allows for selective functionalization at the side chain under conditions that leave the ring chlorines untouched.

A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloromethyl chloride. For instance, in a reaction analogous to that of its isomer 2-chloro-5-(chloromethyl)pyridine (B46043), primary amines like hydrazine (B178648) can attack the electrophilic carbon of the side chain to form the corresponding substituted methylamine (B109427) derivative. This type of reaction is foundational in the synthesis of more complex molecules where the pyridine core acts as a scaffold.

Detailed research has shown that reactions with nitrogen nucleophiles proceed efficiently. For example, the related compound 2-chloro-5-(chloromethyl)pyridine reacts with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to yield 2-chloro-5-(hydrazinylmethyl)pyridine, demonstrating the high reactivity of the chloromethyl group.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Group

| Reactant | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| This compound | Amine (e.g., R-NH₂) | Solvent (e.g., Ethanol, DMF), Base (e.g., K₂CO₃), RT to Reflux | 2,5-Dichloro-4-((R-amino)methyl)pyridine |

| This compound | Thiol (e.g., R-SH) | Solvent (e.g., THF), Base (e.g., NaH) | 2,5-Dichloro-4-((R-thio)methyl)pyridine |

| This compound | Alkoxide (e.g., R-O⁻) | Alcohol solvent (e.g., R-OH), Base (e.g., Na) | 2,5-Dichloro-4-((R-alkoxy)methyl)pyridine |

Substitution at the Pyridine Ring Chlorines

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a key reaction pathway, but it generally requires more forcing conditions than substitution at the chloromethyl group. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. nih.govpipzine-chem.com The intermediate formed during this addition-elimination mechanism, a Meisenheimer-like complex, is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. nih.gov

In this compound, the chlorine at the C-2 position is more activated towards SNAr than the chlorine at the C-5 position. This is because the C-2 position is directly ortho to the ring nitrogen, which provides powerful resonance stabilization for the anionic intermediate. In contrast, the C-5 position lacks this direct stabilization. Therefore, under controlled conditions, a strong nucleophile would be expected to selectively displace the C-2 chlorine. Achieving substitution at the C-5 position would likely require much harsher conditions and may lead to mixtures of products. Studies on other polychlorinated heterocycles confirm that such regioselectivity is a common feature, often governed by the relative positions of the leaving groups to the heteroatoms. libretexts.org

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Position | Relative Reactivity | Reason |

|---|---|---|

| C-2 Chlorine | High | Activated by adjacent ring nitrogen; negative charge on intermediate is stabilized on nitrogen via resonance. nih.gov |

| C-5 Chlorine | Low | Lacks direct resonance stabilization from the ring nitrogen for the anionic intermediate. |

Stereochemical Outcomes and Control in Substitution Processes

This compound is an achiral molecule. Consequently, reactions with achiral nucleophiles will result in achiral products, and no stereochemical considerations are necessary. The introduction of stereochemistry would require the use of a chiral nucleophile, a chiral auxiliary, or a chiral catalyst during the substitution process. A search of the current scientific literature reveals a scarcity of studies focused on stereoselective reactions involving this specific substrate. Therefore, detailed research findings on the control of stereochemical outcomes in its substitution processes are not available.

Oxidation and Reduction Pathways of the Pyridine Nucleus and Side Chain

The different functional groups within this compound offer several possibilities for oxidation and reduction reactions.

Oxidation: The chloromethyl side chain is susceptible to oxidation. Analogous to the oxidation of methylpyridines to pyridine carboxylic acids, the chloromethyl group can be oxidized to the corresponding aldehyde or, more commonly, to the carboxylic acid. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would be expected to convert the -CH₂Cl group to a -COOH group, yielding 2,5-dichloroisonicotinic acid. Milder, more controlled oxidation, for example using pyridinium (B92312) chlorochromate (PCC), could potentially yield the corresponding aldehyde, 2,5-dichloroisonicotinaldehyde. scbt.com The pyridine ring itself is relatively resistant to oxidation, especially with its electron-withdrawing substituents.

Reduction: The pyridine ring can be reduced under certain conditions. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) can lead to the corresponding dihydropyridine (B1217469) or piperidine (B6355638) derivatives, although harsh conditions may be required. harvard.edu The chloromethyl group can also be reduced. Catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst with a base to neutralize the resulting HCl) would be the standard method to reduce the chloromethyl group to a methyl group, affording 2,5-dichloro-4-methylpyridine. pipzine-chem.com

Radical Reaction Chemistry and Radical Coupling

The synthesis of chloromethylpyridines often involves a free-radical chlorination of the corresponding methylpyridine using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV light. While this is a formation route, it indicates the potential for the side chain to participate in radical reactions.

The C-H bonds of the chloromethyl group can be abstracted by radical initiators, leading to a dichloropyridin-4-yl-methyl radical. This radical intermediate could then participate in various radical coupling reactions. Furthermore, radical additions to the pyridine ring, such as in the Minisci reaction, are a known method for functionalizing electron-deficient heterocycles. In a Minisci-type reaction, an alkyl radical (generated, for example, from a carboxylic acid via oxidative decarboxylation) could potentially attack the pyridine ring, though the regioselectivity on such a substituted ring would be complex. Despite these theoretical possibilities, specific examples of radical coupling reactions involving this compound are not well-documented in the scientific literature.

Metalation Reactions and Halogen Dance Isomerization in Dichloropyridines

Metalation of pyridine rings, typically achieved using strong bases like organolithium reagents, is a powerful method for introducing functional groups. In dichloropyridines, the regioselectivity of deprotonation is governed by the directing effects of the chlorine atoms and the ring nitrogen. While specific studies on the metalation of this compound are not extensively documented in publicly available literature, general principles of pyridine chemistry suggest that deprotonation would likely occur at the C-3 or C-6 positions, which are ortho to the ring nitrogen and influenced by the chlorine substituents.

A significant reaction pathway associated with the metalation of halogenated aromatics and heteroaromatics is the "halogen dance" rearrangement. wikipedia.org This base-catalyzed isomerization involves the migration of a halogen atom to a different position on the ring. wikipedia.org The driving force for this rearrangement is the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org

The typical mechanism of a halogen dance in a pyridine derivative begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position ortho to a halogen. wikipedia.org This is followed by a series of halogen-metal exchange steps, leading to a positional isomerization of the halogen. wikipedia.org In the context of dichloropyridines, the relative stability of the lithiated intermediates dictates the final position of the halogen. pipzine-chem.com

Table 1: Factors Influencing Halogen Dance Reactions

| Factor | Influence |

| Base | The choice of base (e.g., LDA, n-BuLi) is crucial for initiating the deprotonation and influencing the equilibrium between intermediates. pipzine-chem.comwhiterose.ac.uk |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the organometallic intermediates and the overall reaction pathway. |

| Temperature | Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final product distribution. acs.orgkobe-u.ac.jp |

| Electrophile | The nature of the electrophile used to trap the final organometallic species determines the functional group introduced. pipzine-chem.com |

It is plausible that under specific basic conditions, this compound could undergo a halogen dance, potentially leading to isomeric dichlorinated pyridines. However, without specific experimental validation, this remains a theoretical possibility based on the known reactivity of similar heterocyclic systems.

Ring-Opening and Rearrangement Reactions

The pyridine ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. These reactions often require activation of the pyridine ring, for instance, through N-arylation, which makes the ring more susceptible to nucleophilic attack. acs.orgacs.org Subsequent reaction with a suitable nucleophile can lead to cleavage of the ring and formation of acyclic intermediates. acs.orgacs.org These intermediates can then potentially undergo recyclization to form different aromatic or heterocyclic systems. acs.orgacs.org For example, para-substituted pyridines have been converted into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.orgacs.org

The chloromethyl group in this compound also introduces the possibility of intramolecular rearrangements. The reactivity of the chloromethyl group as an electrophilic center allows for potential reactions with nucleophiles. While intermolecular reactions are more common, intramolecular cyclization could occur if a suitable nucleophilic center is generated elsewhere in the molecule or in a reaction partner. The reactivity of the chloromethyl group is well-established in related compounds like 4-(chloromethyl)pyridine, which is a versatile alkylating agent. pipzine-chem.com

Specific studies detailing the ring-opening or rearrangement reactions of this compound are not prominent in the literature. However, the presence of both a modifiable pyridine ring and a reactive chloromethyl group suggests a rich potential for such transformations, which could be exploited for the synthesis of novel molecular scaffolds.

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported. However, the kinetics of nucleophilic substitution at the chloromethyl group can be inferred from studies on analogous compounds like benzyl (B1604629) chlorides and other chloromethylpyridines. msu.eduias.ac.in These reactions typically follow second-order kinetics (SN2 mechanism), where the rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orglibretexts.orgyoutube.com

The rate of nucleophilic substitution would be influenced by the electronic effects of the dichlorinated pyridine ring. The electron-withdrawing nature of the chlorine atoms and the ring nitrogen would be expected to enhance the electrophilicity of the benzylic carbon in the chloromethyl group, thus potentially increasing the rate of SN2 reactions compared to an unsubstituted benzyl chloride.

Derivatization and Functionalization Strategies

Synthesis of Trifluoromethylpyridine Derivatives

A significant application of chloromethylpyridines is their conversion into valuable trifluoromethylpyridine (TFMP) derivatives. These derivatives are key intermediates in the production of several crop-protection products. rsc.org One established pathway involves the derivatization of a related precursor, 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.net In this multi-step synthesis, the starting material is first subjected to chlorination under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine. rsc.orgresearchgate.net This is followed by a vapor-phase fluorination step, which exchanges the chlorine atoms on the methyl group for fluorine, producing the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). rsc.orgresearchgate.net

Table 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-chloro-5-(chloromethyl)pyridine | Chlorination (liquid-phase) | 2,3-dichloro-5-(trichloromethyl)pyridine |

Incorporation into Diverse Heterocyclic Systems

The structural framework of 2,5-dichloro-4-(chloromethyl)pyridine (B6261910) is a valuable starting point for constructing more elaborate molecular scaffolds, including those containing multiple heterocyclic rings.

The direct use of this compound to form ring systems fused directly to the pyridine (B92270) core is not extensively detailed in the surveyed literature. General synthetic methods for creating fused heterocycles often rely on nanomaterial-based catalysts to facilitate the construction of various heterocyclic systems. researchgate.net

The compound 2-chloro-5-(chloromethyl)pyridine, a closely related structure, has been effectively used as a foundational unit in multi-step syntheses to create complex molecules featuring multiple heterocyclic components. uoanbar.edu.iqnih.gov One such strategy involves using it as a starting material for the synthesis of novel pyrazole (B372694) oxime ether derivatives. uoanbar.edu.iq Another pathway begins with 2-chloro-5-(chloromethyl)pyridine and proceeds through cyclization with ethyl acetoacetate, followed by hydrolysis, halogenation, and condensation steps to yield N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridylmethyl]-5-methyl-1H-pyrazole-3-carboxamides. nih.gov These syntheses demonstrate the utility of the chloromethylpyridine core in building larger, multi-substituted molecular architectures with potential applications in herbicide development. nih.gov

Regioselective Functionalization Techniques for Polychloropyridines

The functionalization of polychlorinated pyridine rings is governed by the electronic properties of the pyridine ring and its substituents. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution. nih.gov The nitrogen atom exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack and activating it for nucleophilic attack. nih.gov

For polychlorinated pyridines, the position of substitution is highly dependent on the stability of the reaction intermediate. Generally, the C2 and C4 positions are more reactive towards nucleophiles than the C3 and C5 positions. nih.gov In the case of this compound, the substituents (Cl and -CH₂Cl) are electron-withdrawing, further influencing the reactivity of the ring positions. The chlorine atom at C2 is typically the most susceptible to nucleophilic aromatic substitution (SNAr).

Modern synthetic methods allow for the manipulation of this inherent reactivity. For instance, in studies on 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions can reverse the typical regioselectivity. While standard conditions often favor substitution at the C2 position, these ligand-controlled systems can direct the reaction to the C4 position with high selectivity. This allows for the installation of aryl, heteroaryl, and alkyl groups at C4, while leaving the C2-chloro substituent available for subsequent SNAr reactions. Such techniques provide a powerful tool for achieving specific substitution patterns that would be challenging to access through classical methods.

The directing effects of substituents are crucial in determining the outcome of a reaction. While chloro-substituents are electron-withdrawing by induction, they can be electron-donating by resonance, a competitive behavior that influences the final electronic character and reactivity of the pyridine ring.

Development of Novel Linkages and Molecular Architectures

The reactive chloromethyl group on the pyridine ring is a key handle for building novel molecular linkages and architectures. A notable example is the synthesis of new hydrazone derivatives starting from 2-chloro-5-(chloromethyl)pyridine. This process begins with the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. This reaction can be performed efficiently in a batch process or using flow chemistry.

This intermediate is then reacted with a variety of aromatic aldehydes under mild conditions to form a series of novel hydrazone compounds. The use of a flow reactor for this second step can offer improved reaction control, efficiency, and safety over traditional batch methods. This strategy demonstrates how the chloromethyl group can be transformed into a hydrazone linkage, connecting the dichloropyridine core to other aromatic systems and creating diverse molecular structures.

Table 2: Synthesis of Hydrazone Derivatives

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-chloro-5-(chloromethyl)pyridine | Hydrazine hydrate, ethanol (B145695), reflux | 2-chloro-5-(hydrazinylmethyl)pyridine |

In addition to hydrazones, the chloromethyl group facilitates other N-alkylation reactions, such as those to form piperazine (B1678402) derivatives containing the pyridylmethyl moiety, further expanding the range of accessible molecular architectures. uoanbar.edu.iq

Computational and Theoretical Studies of 2,5 Dichloro 4 Chloromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,5-Dichloro-4-(chloromethyl)pyridine (B6261910). These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It is particularly effective for calculating the fundamental properties of pyridine (B92270) derivatives. ijcrt.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry. ijcrt.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output includes precise bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, such as those from X-ray diffraction, to validate the computational model. ijcrt.org

Furthermore, DFT is used to calculate various electronic properties that dictate the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites. ijcrt.org In a typical MEP map, regions of negative potential (often colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the nitrogen atom in the pyridine ring is expected to be a region of high electron density.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intra- and intermolecular bonding interactions. uni-muenchen.dewikipedia.org It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.orgwisc.edu

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. These delocalization effects are crucial for understanding molecular stability and hyperconjugation. nih.gov

For this compound, NBO analysis would identify the key donor-acceptor interactions. For instance, significant interactions would likely be observed between the lone pair of the pyridine nitrogen atom (a donor) and the antibonding orbitals (acceptors) of adjacent carbon-carbon or carbon-chlorine bonds. An illustrative example of the type of data generated from an NBO analysis for a related compound, 4-chloromethyl pyridine hydrochloride, is shown below. ijcrt.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ(C2-C3) | 5.45 | Vicinal |

| LP (1) N1 | σ(C5-C6) | 5.32 | Vicinal |

| σ(C2-C3) | σ(C4-C5) | 2.11 | Vicinal |

| σ(C5-C6) | σ(C3-C4) | 2.05 | Vicinal |

Note: The data in this table is illustrative and based on a similar compound, not this compound itself, as specific data is not publicly available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.comwuxibiology.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and more reactive. nih.gov The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and can be used to predict its behavior in chemical reactions. irjweb.com For instance, a smaller gap might suggest increased reactivity in nucleophilic substitution reactions. wuxibiology.com

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. From these energies, various global reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

Prediction of Reaction Mechanisms and Energetic Profiles

Theoretical calculations are invaluable for mapping out potential reaction pathways for this compound. By modeling the interaction of the molecule with various reagents, it is possible to predict the mechanism of a reaction, such as a nucleophilic substitution at the chloromethyl group or on the pyridine ring.

Computational chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate their energies. The difference in energy between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This approach allows for the prediction of reaction outcomes and the rational design of synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations can provide a detailed understanding of the conformational flexibility of the this compound molecule, particularly the rotation around the C-C bond connecting the pyridine ring and the chloromethyl group.

These simulations can be run in a simulated solvent environment to study how intermolecular interactions, such as hydrogen bonding or van der Waals forces with solvent molecules, influence the molecule's conformation and behavior. This provides a more realistic picture of the molecule's properties in solution, which is crucial for understanding its behavior in a real-world chemical or biological system.

Structure-Reactivity Relationship Probing through Computational Models

Computational models allow for the systematic investigation of structure-reactivity relationships. wuxibiology.com For this compound, one could create a series of related virtual molecules by changing the substituents on the pyridine ring. By performing quantum chemical calculations on this series of molecules, it is possible to establish a quantitative structure-activity relationship (QSAR).

Advanced Analytical Methodologies in Chemical Research

Chromatographic Method Development for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products, thereby assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Reverse-Phase HPLC (RP-HPLC) is a primary method for the purity analysis of pyridine (B92270) derivatives. researchgate.net The technique is ideal for non-volatile, polar organic compounds. A typical method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, selectivity, and linearity. researchgate.netptfarm.pl

For a compound like 2,5-Dichloro-4-(chloromethyl)pyridine (B6261910), a C18 column is a common choice for the stationary phase due to its versatility in separating compounds of moderate polarity. ptfarm.pl The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plhelixchrom.com The buffer controls the pH, which is crucial as the basic nitrogen atom in the pyridine ring can be protonated, affecting retention time and peak shape. Isocratic elution with a fixed mobile phase composition or a gradient elution with a changing composition can be employed to achieve optimal separation of impurities. helixchrom.com Ultraviolet (UV) detection is standard, with the wavelength selected based on the compound's UV absorbance maxima to ensure high sensitivity. ptfarm.pl

A representative set of starting conditions for developing an HPLC method for chlorinated pyridine derivatives is outlined in the table below.

Table 6.1.1-A: Illustrative RP-HPLC Method Parameters for Pyridine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase (Column) | Octadecyl C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar surface for separation based on hydrophobicity. ptfarm.pl |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~3-7) | The organic modifier (acetonitrile) and aqueous buffer control the elution of compounds. ptfarm.pl |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is used for complex samples with varied polarity impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects separation efficiency. ptfarm.pl |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV/VIS Detector (e.g., at 220-270 nm) | Monitors the eluent for UV-absorbing compounds. The specific wavelength depends on the chromophore. |

| Internal Standard | Phenacetin (example) | Used for improving quantitative accuracy by correcting for injection volume variations. ptfarm.pl |

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for monitoring the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of products and by-products. osha.gov Given that many chlorinated pyridines are sufficiently volatile, GC is a suitable analytical choice.

In a typical GC analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for organic compounds due to its robustness and wide linear range. osha.gov For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing both retention time and mass spectral data. healthycanadians.gc.ca

The table below outlines typical parameters for a GC method suitable for analyzing chlorinated pyridines.

Table 6.1.2-A: Representative GC Method Parameters for Pyridine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) | Provides high-resolution separation of volatile components. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. healthycanadians.gc.ca |

| Oven Temperature Program | Start at 70°C, ramp to 250°C | A temperature gradient allows for the separation of compounds with a range of boiling points. healthycanadians.gc.ca |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data; MS provides structural information for identification. osha.govhealthycanadians.gc.ca |

| Desorption/Solvent | Methanol or Dichloromethane | The solvent used to prepare the sample for injection. osha.gov |

Spectroscopic Characterization Techniques

Spectroscopy is used to determine the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. slideshare.net Both ¹H and ¹³C NMR would be essential for confirming the identity of this compound.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the two aromatic protons on the pyridine ring and the two protons of the chloromethyl group. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom. nih.gov The chloromethyl protons would appear as a singlet, typically in the range of 4.5-5.0 ppm. The two pyridine protons would appear as distinct singlets or narrow doublets in the aromatic region (typically 7.0-9.0 ppm).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals would be expected: four for the pyridine ring carbons and one for the chloromethyl carbon. The carbons attached to chlorine atoms would be significantly shifted downfield.

The following table provides expected ¹H NMR chemical shifts for the target compound based on data from analogous structures.

Table 6.2.1-A: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂Cl | ~4.7 | Singlet (s) | The methylene (B1212753) protons adjacent to a chlorine and the pyridine ring. |

| H-3 | ~7.8 | Singlet (s) | Aromatic proton adjacent to two chlorine-bearing carbons. |

| H-6 | ~8.4 | Singlet (s) | Aromatic proton adjacent to the nitrogen atom. nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

For this compound, an IR spectrum would be expected to show:

C-H stretching (aromatic): Typically above 3000 cm⁻¹.

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bonds.

Table 6.2.2-A: Key IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1400 | Medium to Strong |

| CH₂ Bend | ~1450 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically π → π* and n → π* transitions in aromatic and conjugated systems. The pyridine ring is a chromophore that absorbs in the UV region. The spectrum of this compound would be expected to show characteristic absorption bands. Substituents on the pyridine ring can cause a shift in the wavelength of maximum absorbance (λ_max). The addition of chlorine atoms, being auxochromes, would likely cause a bathochromic (red) shift compared to unsubstituted pyridine. This technique is less useful for detailed structural elucidation than NMR or IR but is highly effective for quantitative analysis in conjunction with HPLC.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Dichloromethane |

| Helium |

| Methanol |

| Nitrogen |

| Phenacetin |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal, which is often the most challenging step. creativebiomart.netwikipedia.org This crystal is then mounted and exposed to an intense X-ray beam, producing a unique diffraction pattern composed of reflections. creativebiomart.netwikipedia.org Analysis of this pattern provides detailed structural information, including the unit cell dimensions (the fundamental repeating unit of the crystal), bond angles, and intermolecular interactions.

While X-ray crystallography provides definitive structural data, specific, publicly available single-crystal X-ray diffraction studies for this compound were not identified in a comprehensive search of existing literature. The application of this technique would be invaluable for confirming its precise molecular geometry and understanding how the molecules arrange themselves in the solid state, which is influenced by factors like chlorine-chlorine and C-H···N interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. mtoz-biolabs.comnumberanalytics.com It is a cornerstone technique for determining the molecular weight of a compound with high accuracy and for deducing its structure by analyzing fragmentation patterns. mtoz-biolabs.comslideshare.net In a typical experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated by a mass analyzer and detected. numberanalytics.com

For this compound (C₆H₄Cl₃N), the monoisotopic mass can be calculated with high precision. The presence of multiple chlorine atoms is a key feature, as the natural isotopic abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which aids in their identification.

While experimental mass spectra for this specific compound are not detailed in the available literature, predicted data for various adducts are available. These predictions are crucial for identifying the molecular ion in different experimental setups, such as electrospray ionization (ESI).

Table 1: Predicted m/z for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.94821 |

| [M+Na]⁺ | 217.93015 |

| [M+K]⁺ | 233.90409 |

| [M+NH₄]⁺ | 212.97475 |

| [M-H]⁻ | 193.93365 |

Fragmentation Analysis

The fragmentation of the molecular ion provides a fingerprint that helps in structural elucidation. For halogenated aromatic compounds, common fragmentation pathways include the loss of the halogen atom as a radical. miamioh.edu For this compound, several fragmentation routes can be anticipated:

Loss of a Chlorine Radical: The molecular ion could lose a chlorine radical (•Cl) from either the pyridine ring or the chloromethyl group. This would result in fragment ions with distinct m/z values.

Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group could lead to the loss of a •CH₂Cl radical.

Ring Fragmentation: The pyridine ring itself can break apart, although this often requires higher energy and leads to a more complex pattern of smaller fragment ions. researchgate.net

Role As a Versatile Building Block in Exploratory Organic Synthesis

Precursor for Complex Molecular Scaffolds in Academic Research

The primary value of 2,5-Dichloro-4-(chloromethyl)pyridine (B6261910) in academic research lies in its capacity to act as a scaffold for building more elaborate molecules. The three chlorine atoms can be selectively addressed to introduce different functional groups.

The Chloromethyl Group: The C-4 chloromethyl group (a benzylic-type halide) is the most reactive site for nucleophilic substitution. It readily reacts with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This allows for the straightforward attachment of side chains or other molecular fragments.

The Ring-Bound Chlorine Atoms: The chlorine atoms at the C-2 and C-5 positions are susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The C-2 chlorine is generally more reactive towards SNAr than the C-5 chlorine due to its position adjacent to the electron-withdrawing ring nitrogen. This differential reactivity enables selective functionalization. For instance, a strong nucleophile under thermal conditions might replace the C-2 chlorine, leaving the C-5 and chloromethyl groups intact for subsequent transformations.

The table below illustrates the potential reactions at each site, highlighting the compound's versatility.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| 4-(Chloromethyl) | Nucleophilic Substitution | R-NH₂, R-OH, R-SH, Grignard reagents | Aminomethyl, Alkoxymethyl, Thiomethyl, Alkyl extension |

| C-2 Chloro | Nucleophilic Aromatic Substitution (SNAr) | NaOMe, KSR, HNR₂ | Methoxy, Thioether, Amino |

| C-2 Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| C-5 Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| C-5 Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl group |

This table represents chemically plausible transformations based on the known reactivity of the functional groups present in this compound.

Contributions to Fundamental Heterocyclic Chemistry Research

While not a widely cited compound, this compound is an excellent substrate for fundamental research in heterocyclic chemistry. Its structure allows for the investigation of regioselectivity in a polyfunctionalized pyridine (B92270) system. Key research questions that can be addressed using this molecule include:

Competitive Reactivity: Studies can be designed to explore the competition between SNAr at the C-2/C-5 positions and substitution at the chloromethyl group under various conditions. This provides insight into the kinetic and thermodynamic control of reactions on a single, complex substrate.

Mechanism of Palladium-Catalyzed Reactions: The molecule can be used to study the intricacies of palladium-catalyzed cross-coupling reactions. nih.gov For example, researchers could investigate the selective coupling at either the C-2 or C-5 position by tuning ligands, catalysts, and reaction conditions, thereby contributing to a deeper understanding of catalyst control in C-C and C-N bond formation. nih.gov

Synthesis of Novel Heterocyclic Systems: The sequential replacement of the three chlorine atoms can lead to the formation of novel, highly substituted pyridines and fused bicyclic or tricyclic heterocyclic systems, expanding the known chemical space of pyridine derivatives.

Exploration in Precursor Development for Advanced Materials Chemistry

The rigid, electron-deficient pyridine ring is a common structural motif in materials designed for electronic and optical applications. Although specific examples using this compound are not prominent in the literature, its potential as a precursor is significant.

Organic Electronics: Through cross-coupling reactions, the chlorine atoms on the pyridine ring can be replaced with aromatic or heteroaromatic groups that possess desirable electronic properties (e.g., chromophores, electron-transporting moieties). This would allow for the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Polymer and Surface Chemistry: The highly reactive chloromethyl group provides a convenient anchor point for grafting the dichloropyridine unit onto polymer backbones or self-assembled monolayers on surfaces. This could be used to modify the surface properties of materials, introducing changes in hydrophobicity, conductivity, or metal-ion binding capacity.

Utility in Catalyst Ligand Synthesis Research

Pyridine-containing ligands are ubiquitous in transition metal catalysis due to the coordinating ability of the nitrogen atom. This compound offers a flexible platform for the design of novel ligand architectures.

Pincer Ligands: The central pyridine ring and the three reactive chloride sites are ideally suited for the synthesis of pincer-type ligands. For example, the chloromethyl group could be converted to a phosphinomethyl or aminomethyl group, while the two ring chlorine atoms could be similarly functionalized to create a tridentate [C,N,C] or [N,N,N] ligand framework. Such ligands are highly sought after for their ability to stabilize metal centers and promote challenging catalytic transformations. mdpi.com

Bidentate and Monodentate Ligands: Selective functionalization can also yield a variety of bidentate or monodentate ligands. For instance, replacing just one or two of the chlorine atoms with donor groups (e.g., phosphines, amines, N-heterocyclic carbenes) would generate a library of new ligands. The electronic and steric properties of these ligands could be systematically tuned by varying the substituents, allowing for the optimization of catalytic activity for specific reactions like Suzuki or Heck couplings. nih.gov

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional synthesis routes for chlorinated pyridines often rely on harsh reagents and energy-intensive conditions, leading to significant environmental footprints. chemistryjournals.net Future research is increasingly focused on developing greener alternatives that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents. chemistryjournals.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov The application of microwave-assisted synthesis to the key steps in the production of 2,5-Dichloro-4-(chloromethyl)pyridine (B6261910) could offer a significant green advantage.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. asianpubs.org A recent study has already demonstrated the use of a flow reactor for the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043), a closely related starting material. asianpubs.orgasianpubs.org Future work could adapt the primary synthesis of this compound itself to a continuous flow process, potentially improving yield and purity while minimizing waste.

Alternative Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Research into catalytic systems that can function efficiently in these benign media is crucial. For instance, developing a robust catalyst for the chlorination steps that operates in a recyclable solvent would be a major advancement.

Green Metrics Evaluation: A critical aspect of developing sustainable routes is the quantitative assessment of their environmental impact. A modified synthesis for the related compound 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine was evaluated using green metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor (which quantifies waste generation). orientjchem.org Applying a similar rigorous analysis to new synthetic routes for this compound will be essential for validating their "green" credentials.

| Green Strategy | Potential Application to this compound Synthesis | Anticipated Benefits |

| Flow Chemistry | Continuous chlorination and cyclization reactions. | Improved safety, better heat management, higher consistency, and easier scale-up. asianpubs.org |

| Microwave-Assisted Synthesis | Accelerating key reaction steps like chlorination or cyclization. | Reduced reaction times, lower energy consumption, potentially higher yields. chemistryjournals.netnih.gov |

| Biocatalysis | Enzymatic reactions for selective functionalization or precursor synthesis. | High specificity, mild reaction conditions, reduced byproducts. chemistryjournals.net |

| Greener Solvents | Replacing traditional chlorinated solvents with water or ionic liquids. | Reduced toxicity and environmental pollution. chemistryjournals.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond making existing routes greener, a significant challenge lies in discovering entirely new ways to synthesize and functionalize this compound. The pyridine (B92270) ring is a cornerstone in many pharmaceuticals, and novel methods for its elaboration are of high interest. nih.govnih.gov

Future research could explore:

Photochemical and Organocatalytic Methods: Recent breakthroughs have shown that pyridines can be functionalized using photochemical organocatalysis, which proceeds via pyridinyl radicals. nih.govacs.org This approach offers different positional selectivity compared to classical methods and operates under mild conditions. nih.gov Applying this strategy could unlock new transformations for this compound or its precursors.

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that improves atom and step economy. acs.org Developing catalytic systems, perhaps using pyridine N-oxides as hydrogen atom abstraction agents, could enable the direct introduction of substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials. acs.org

Regioselective Transformations: The three chlorine atoms on this compound have different reactivities, which can be exploited for selective functionalization. Future research will likely focus on developing highly regioselective catalytic systems (e.g., transition-metal cross-couplings) that can distinguish between the C2-Cl, C5-Cl, and the benzylic chloride of the chloromethyl group, allowing for the stepwise and controlled construction of more complex molecules. thieme-connect.de

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) tools can propose multiple synthetic routes for a target molecule by learning from vast reaction databases. beilstein-journals.orgarxiv.org An AI platform could analyze the structure of this compound and suggest novel, more efficient, or previously unconsidered disconnection strategies. grace.comnih.gov

Predictive Reaction Modeling: ML models are being developed to predict reaction outcomes, including regioselectivity. For instance, an AI workflow has been created to predict site selectivity in aromatic halogenation reactions with high accuracy. digitellinc.com Such a tool would be invaluable for optimizing the chlorination steps in the synthesis of the target compound, minimizing the formation of undesired isomers.

Automated Optimization: When combined with automated flow chemistry platforms, ML algorithms can rapidly optimize reaction conditions (e.g., temperature, concentration, solvent choice) to maximize yield and minimize cost. acs.org This approach could be used to fine-tune a continuous production process for this compound, achieving levels of efficiency difficult to attain through manual experimentation. acs.org Some research has already demonstrated the use of AI to design novel pyridine derivatives for specific biological targets. nih.gov

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry provides deep insights into molecular properties and reaction mechanisms, guiding experimental work and reducing trial-and-error.

Density Functional Theory (DFT) Studies: DFT is a powerful method for calculating the electronic structure of molecules. ias.ac.inresearchgate.net For this compound, DFT calculations could be used to predict its reactivity at different sites, analyze the stability of reaction intermediates, and understand the effects of the chloro-substituents on the pyridine ring's electronic properties. researchgate.netscilit.comnih.gov This knowledge can help chemists design more effective reactions and catalysts.

Predicting Physicochemical Properties: Computational tools can predict various properties. For example, the predicted Collision Cross Section (CCS) values for different adducts of this compound are available, which are useful in mass spectrometry-based analysis. uni.lu Advanced modeling could further predict solubility, stability, and spectral characteristics (NMR, IR), aiding in both synthesis and purification.

| Predicted Property (for C₆H₄Cl₃N) | Method/Source | Value |

| Monoisotopic Mass | PubChem | 194.94093 Da |

| XlogP | PubChem (Predicted) | 2.8 |

| CCS for [M+H]⁺ | CCSbase (Predicted) | 131.4 Ų |

| CCS for [M+Na]⁺ | CCSbase (Predicted) | 142.6 Ų |

| CCS for [M-H]⁻ | CCSbase (Predicted) | 132.1 Ų |

Expanding the Chemical Space of Pyridine-Based Scaffolds for Fundamental Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs and bioactive compounds. nih.govnih.gov Functionalized pyridines like this compound are key building blocks for exploring new chemical space.

The presence of three distinct and reactive chlorine atoms makes this compound a particularly versatile starting material. Each site can potentially be addressed with different chemistries (e.g., nucleophilic aromatic substitution, Suzuki coupling, Grignard formation, or nucleophilic substitution on the chloromethyl group). This allows for the systematic creation of diverse molecular libraries. By selectively functionalizing one, two, or all three positions, researchers can generate a wide array of novel pyridine-based scaffolds. This expansion of chemical diversity is fundamental for discovering new molecules with unique properties for applications in materials science, agrochemicals, and, most prominently, drug discovery. asianpubs.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-(chloromethyl)pyridine in laboratory settings?

A multi-step synthesis starting from substituted pyridine derivatives is common. For example, 2,3,5-trimethylpyridine can undergo sequential N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation to yield the target compound. Key intermediates should be characterized using 1H NMR and FT-IR to confirm structural integrity, and final purity should be verified via HPLC (≥95% purity) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and heat due to hydrolytic sensitivity .

- Disposal : Follow local regulations for halogenated waste. Neutralize residual material with sodium bicarbonate before disposal .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides bond angles (e.g., C5–C4–Cl1: 119.2°) and torsion angles (e.g., C12–C8–C9–C19: −95.5°) to validate regiochemistry .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. GC-MS is recommended for volatile impurities .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing effect of the 2,5-dichloro groups activates the 4-(chloromethyl) position for nucleophilic attack. Comparative studies show that replacing one chlorine with a methyl group (e.g., 2-chloro-4-(chloromethyl)-6-methylpyridine) reduces reactivity by 40% due to steric hindrance and reduced electrophilicity . For regioselective reactions, use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .

Q. What factors contribute to discrepancies in reported biological activities of this compound derivatives across studies?

Variations in biological activity (e.g., antimicrobial IC₅₀ ranges from 5–50 µM) arise from differences in:

- Substituent Positioning : Dual chlorination at 2,5-positions enhances membrane permeability compared to mono-chloro analogs .

- Assay Conditions : Cytotoxicity in MTT assays varies with cell line (e.g., HeLa vs. HEK293) and exposure time .

- Comparative Activity Table :

Q. What strategies can resolve contradictions in crystallographic data interpretation for this compound derivatives?

- Torsion Angle Analysis : Discrepancies in reported dihedral angles (e.g., C7–C8–C9–C10: −150.5° vs. −176.4°) may arise from packing effects. Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

- H-Atom Parameterization : Constrain H-atoms using SHELXL refinement to improve model accuracy, especially in low-resolution datasets (<0.8 Å) .

- Validation Tools : Cross-check using PLATON (e.g., ADDSYM) to detect missed symmetry operations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products